

T-448 in Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: T-448
Cat. No.: B12296387

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Introduction

T-448, also known as EOS-448 or GSK4428859A, is an investigational human IgG1 anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. It is designed to combat cancer by targeting a key immune checkpoint, TIGIT, which is expressed on various immune cells, including T cells and Natural Killer (NK) cells. **T-448** is engineered with a functional Fc domain to exert a multi-faceted anti-tumor response. This document provides detailed application notes and experimental protocols for researchers utilizing **T-448** in cancer research.

Mechanism of Action

T-448's therapeutic potential stems from its multifaceted mechanism of action:

- **Blockade of the TIGIT-PVR Pathway:** TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, PVR (Poliovirus Receptor or CD155). By binding to TIGIT, **T-448** prevents this interaction, thereby promoting the activation of T cells and NK cells.

- **Depletion of TIGIT-high Immune Cells:** The functional Fc region of **T-448** engages with Fcγ receptors (FcγR) on myeloid cells like macrophages and NK cells. This interaction is crucial for its anti-tumor activity and is thought to lead to the depletion of cells with high TIGIT expression, particularly immunosuppressive regulatory T cells (Tregs) and exhausted T cells within the tumor microenvironment.[1][2][3]
- **Activation of Antigen-Presenting Cells (APCs):** The engagement of FcγR by **T-448** can also lead to the activation of APCs, further enhancing the anti-tumor immune response.

This combined approach of blocking an inhibitory signal and actively depleting immunosuppressive cells distinguishes **T-448** as a promising immuno-oncology agent.

Preclinical and Clinical Data

Preclinical Data

Preclinical studies in murine cancer models have demonstrated that the anti-tumor efficacy of anti-TIGIT antibodies is dependent on a functional Fc region capable of engaging FcγR.[2] These studies have shown that Fc-competent anti-TIGIT antibodies lead to the depletion of intratumoral Tregs and enhance T cell activation, resulting in significant tumor growth inhibition.

Table 1: Summary of Preclinical In Vivo Study Findings

Model System	Treatment Group	Key Findings
Syngeneic Mouse Tumor Models	Anti-TIGIT with functional Fc	Significant tumor growth inhibition, correlated with Treg depletion and CD8+ T cell activation.[2]
Syngeneic Mouse Tumor Models	Anti-TIGIT with non-functional Fc	Minimal to no anti-tumor effect. [2]

Clinical Data

A first-in-human, open-label, Phase I/IIa clinical trial (NCT04335253) has evaluated the safety, tolerability, and preliminary efficacy of **T-448** monotherapy in patients with advanced solid tumors.[4]

Table 2: Preliminary Clinical Efficacy of T-448 Monotherapy in Advanced Cancers (N=20 evaluable patients)

Response Category	Number of Patients	Percentage of Patients
Partial Response (PR)	1	5%
Stable Disease (SD)	9	45%
Progressive Disease (PD)	10	50%

Data from AACR 2021 presentation of the NCT04335253 study.[4][5]

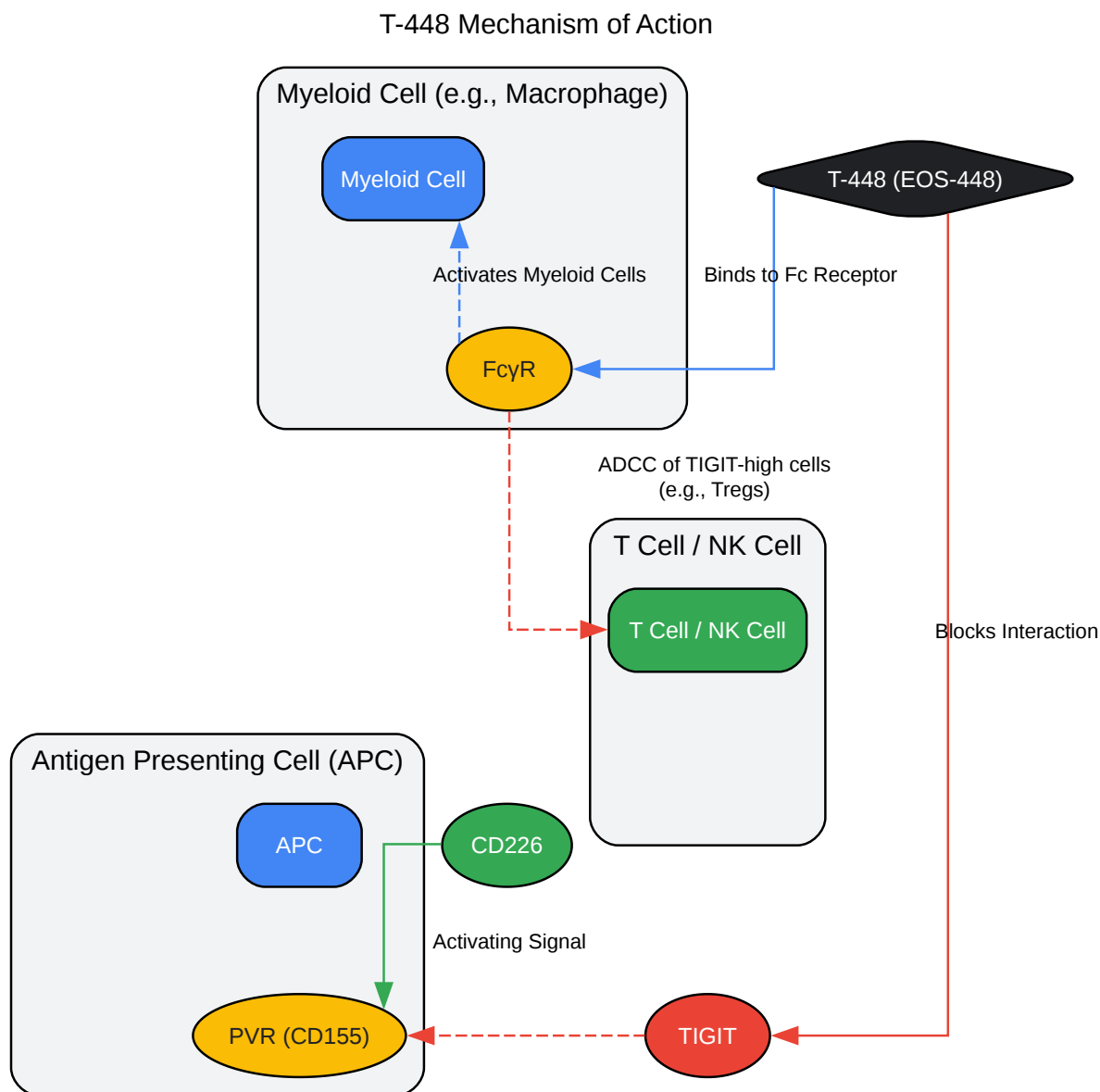
The partial response was observed in a patient with a BRAF-mutant cutaneous melanoma who was refractory to prior checkpoint inhibitor therapy.[4] Pharmacodynamic analyses from this trial confirmed target engagement and a reduction in TIGIT+ Tregs and exhausted CD8+ T cells in peripheral blood.[5]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the NCT04335253 Trial (N=22)

Adverse Event	Number of Patients
Pruritus	7
Infusion-related reaction	4
Fatigue	4
Pyrexia	3
Maculopapular rash	2
Eczema	2
Hypothyroidism	2
Increased blood creatinine	2

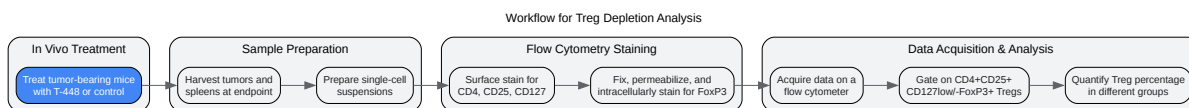
Data from AACR 2021 presentation of the NCT04335253 study.[4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **T-448**.



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Caption: Experimental workflow for Treg depletion analysis.

Experimental Protocols

In Vivo Murine Tumor Model Protocol

This protocol provides a general framework for assessing the in vivo efficacy of **T-448** in a syngeneic mouse tumor model.

1. Cell Culture and Tumor Implantation:

- Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
- Harvest cells and resuspend in sterile PBS at a concentration of 1×10^6 cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of 6-8 week old female BALB/c mice.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

2. Treatment Administration:

- When tumors reach an average volume of 100-150 mm^3 , randomize mice into treatment groups (e.g., vehicle control, **T-448**, isotype control).
- Administer **T-448** or control antibody via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

3. Monitoring and Endpoint:

- Continue to monitor tumor volume and body weight throughout the study.

- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
- Euthanize mice when tumors reach a predetermined size limit or if signs of morbidity are observed.
- Harvest tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Protocol for Treg Depletion Analysis

This protocol details the steps for analyzing Treg populations in tumors and spleens from treated mice.

1. Single-Cell Suspension Preparation:

- Mince harvested tumors and spleens and digest in a collagenase/DNase solution to obtain single-cell suspensions.
- Filter the cell suspension through a 70 μm cell strainer.
- For spleens, lyse red blood cells using an ACK lysis buffer.
- Wash cells with FACS buffer (PBS + 2% FBS) and count viable cells.

2. Staining:

- Resuspend $1-2 \times 10^6$ cells in 100 μL of FACS buffer.
- Block Fc receptors with an anti-CD16/32 antibody.
- Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25, anti-CD127).
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- For intracellular staining, fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's instructions.
- Add a fluorescently-conjugated anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
- Wash cells with permeabilization buffer and resuspend in FACS buffer.

3. Data Acquisition and Analysis:

- Acquire data on a flow cytometer.
- Gate on live, single cells, then on CD4+ T cells.

- Within the CD4+ population, identify Tregs as CD25+ and FoxP3+. Further refinement can be achieved by gating on CD127low/- cells.
- Analyze the percentage of Tregs within the CD4+ T cell population for each treatment group.

Immunohistochemistry Protocol for TIGIT Expression

This protocol outlines the procedure for staining TIGIT in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

1. Deparaffinization and Rehydration:

- Deparaffinize tissue sections in xylene.
- Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

3. Staining:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
- Incubate with a primary antibody against TIGIT at an optimized dilution overnight at 4°C.
- Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash with wash buffer.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.

4. Dehydration and Mounting:

- Dehydrate the slides through a graded series of ethanol and xylene.
- Mount with a permanent mounting medium.

5. Analysis:

- Examine the slides under a microscope to assess the expression and localization of TIGIT within the tumor microenvironment.

Conclusion

T-448 is a promising anti-TIGIT antibody with a multifaceted mechanism of action that has demonstrated preclinical efficacy and early signs of clinical activity. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of **T-448** in various cancer models. Careful experimental design and adherence to optimized protocols are crucial for obtaining reliable and reproducible data in the evaluation of this novel immuno-oncology agent.

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